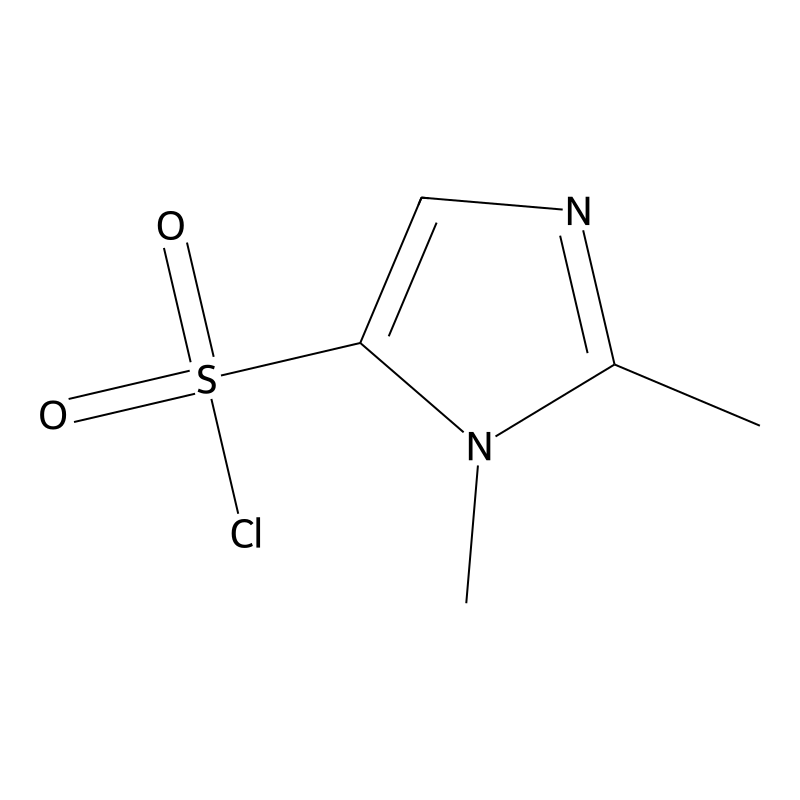

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Environmental Science

Summary of the Application: “1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride” and “2,3-dimethylimidazole-4-sulfonyl Chloride” have been used in the simultaneous measurement of free and conjugated estrogens in surface water .

Methods of Application: The compounds were used in a derivatization-based methodology to detect estrogen in free and conjugated forms, including some isomers, using liquid chromatography tandem mass spectrometry (LC-MS n ). The derivatization reaction with these compounds allowed a significant increase of mass spectrometric signal of analytes and also provided distinctive fragmentation for their confirmation even in complicated matrix .

Results or Outcomes: The methodology achieved satisfactory recovery (>75%) for the majority of analytes following optimisation of solid phase extraction (SPE) factors. The linearity was validated over a wide concentration with the correlation coefficient around 0.995 .

Application in Analytical Chemistry

Summary of the Application: “1,2-Dimethylimidazole-4-sulfonyl chloride” has been used as a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry .

Methods of Application: A facile derivatization procedure employing this compound results in dimethylimidazolesulfonyl (DMIS) derivatives that are stable in aqueous solution. These DMIS derivatives produced intense [M+H] (+) ions in positive-ion LC-ESI-MS .

Results or Outcomes: The DMIS derivatives of the selected phenolic compounds showed excellent chromatographic properties. An analytical method was developed and validated for determination in human urine of 1-hydroxypyrene, a widely used biomarker for the assessment of human exposure to PAHs .

Application in Environmental Analysis

Summary of the Application: These compounds have been used in the analysis of the anaesthetic agent propofol in biological samples .

Methods of Application: The analysis of propofol is a challenge due to its weak fragmentation and poor ionization efficacy, resulting in weak signal intensities. The use of these compounds in derivatization can improve the signal intensities for propofol .

Results or Outcomes: The application of these compounds in the analysis of propofol has improved the detection and quantification of this anaesthetic agent in biological samples .

Application in Synthetic Chemistry

Summary of the Application: “1,2-Dimethylimidazole-4-sulfonyl chloride” has been used in the synthesis of various compounds .

Methods of Application: This compound has been used in the synthesis of 1,2-dimethyl-3-n-butylimidazoliumchloride and 1,2-dimethyl-3-n-propylimidazolium chloride. It has also been used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts .

Results or Outcomes: The use of “1,2-Dimethylimidazole-4-sulfonyl chloride” in the synthesis of these compounds has resulted in successful formation of the desired products .

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is a chemical compound with the molecular formula C₅H₇ClN₂O₂S and a molecular weight of approximately 194.64 g/mol. It is characterized by its imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. The compound is known for its sulphonyl chloride functional group, making it a versatile reagent in organic synthesis. It appears as a colorless to pale yellow liquid with a boiling point of 44-47 °C and is classified as corrosive and an irritant .

- Nucleophilic Substitution: The sulphonyl chloride can react with nucleophiles such as amines or alcohols, resulting in the formation of sulphonamides or sulfonates.

- Acylation Reactions: It can act as an acylating agent, introducing the sulphonyl group into various substrates.

- Condensation Reactions: The compound can undergo condensation with other functional groups, leading to the formation of complex organic molecules.

These reactions highlight its utility in synthesizing pharmaceuticals and agrochemicals.

Several methods exist for synthesizing 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride:

- Direct Chlorosulfonation: This method involves the reaction of 1,2-dimethylimidazole with chlorosulfonic acid, leading to the formation of the sulphonyl chloride.

- Sulfonation of Imidazole Derivatives: Starting from other imidazole derivatives, sulfonation can be achieved using sulfur trioxide or related reagents under controlled conditions.

- Reflux Conditions: Some syntheses may require refluxing the reactants in an appropriate solvent to facilitate the reaction.

These methods are crucial for producing the compound in laboratory settings for research and industrial applications .

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: The compound can be utilized in developing agrochemicals due to its potential biological activity.

- Chemical Research: It is employed as a reagent in organic synthesis for introducing sulphonyl groups into target molecules.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Several compounds share structural similarities with 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylimidazole | Contains one methyl group | Less reactive than 1,2-dimethyl variant |

| 2-Methylimidazole | Contains one methyl group | Different position of methyl group |

| 4-Methylimidazole | Contains one methyl group | Lacks sulphonyl chloride functionality |

| 1,2-Dimethylimidazole | Similar imidazole structure | Does not contain a sulphonyl chloride |

| 5-Sulfamoyl-1H-imidazole | Contains a sulfonamide group | Exhibits different biological properties |

The presence of two methyl groups and a sulphonyl chloride functional group distinguishes 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride from other related compounds, enhancing its reactivity and potential applications .

Molecular Structure and Composition

Molecular Formula (C₅H₇ClN₂O₂S)

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride possesses the molecular formula C₅H₇ClN₂O₂S, which represents a heterocyclic compound containing five carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom [1] [2] [3]. This molecular formula is consistently reported across multiple chemical databases and commercial suppliers, establishing its chemical identity with the Chemical Abstracts Service number 849351-92-4 [1] [4] [5]. The compound is also known by several synonymous names including 2,3-dimethylimidazole-4-sulfonyl chloride and 5-(chlorosulfonyl)-1,2-dimethyl-1H-imidazole [2] [4].

Structural Features and Functional Groups

The molecular structure of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride consists of a five-membered imidazole ring as the central heterocyclic framework, which contains two nitrogen atoms positioned at the 1 and 3 positions of the ring [6]. The imidazole ring bears two methyl substituents at the 1 and 2 positions, contributing to the steric properties of the molecule and influencing its reactivity and solubility characteristics [6]. The most significant functional group present is the sulphonyl chloride moiety (-SO₂Cl) attached at the 5-position of the imidazole ring [1] [3] [4]. This sulphonyl chloride functional group is known for its high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis [6].

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is CC1=NC=C(N1C)S(=O)(=O)Cl, while the International Chemical Identifier is InChI=1S/C5H7ClN2O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3 [1] [2] [7]. The InChI Key HAULHCBIEFNHJS-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications [1] [2] [7].

Molecular Weight Determination

The molecular weight of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride has been calculated and reported consistently across multiple sources as 194.64 grams per mole [1] [2] [3] [8] [7]. More precise calculations yield a molecular weight of 194.641 grams per mole, with the exact mass determined to be 193.992 atomic mass units [4] [5]. The molecular composition by mass percentage consists of carbon (30.85%), sulfur (16.47%), oxygen (16.44%), chlorine (18.21%), nitrogen (14.39%), and hydrogen (3.63%).

| Element | Count | Atomic Weight (amu) | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 5 | 12.011 | 60.055 | 30.85 |

| Hydrogen | 7 | 1.008 | 7.056 | 3.63 |

| Chlorine | 1 | 35.453 | 35.453 | 18.21 |

| Nitrogen | 2 | 14.007 | 28.014 | 14.39 |

| Oxygen | 2 | 15.999 | 31.998 | 16.44 |

| Sulfur | 1 | 32.065 | 32.065 | 16.47 |

Physical Characteristics

Melting Point (44-47°C)

The melting point of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride has been experimentally determined to be in the range of 44-47 degrees Celsius [3] [9] [10] [11]. This relatively low melting point indicates that the compound exists as a low-melting solid at room temperature, which is characteristic of many sulphonyl chloride derivatives [3] [9]. The narrow melting point range suggests good purity of the compound when properly synthesized and purified [3] [9]. This thermal property is important for handling and processing considerations in both laboratory and industrial applications [9] [10].

Appearance and Physical State

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride presents as a solid at room temperature, consistent with its melting point range [10] [11]. The compound typically appears as a colorless to pale yellow crystalline material [12] [13]. Some sources describe it as a colorless to yellow low melting mass, which aligns with its physical state characteristics [12]. The solid form facilitates handling and storage compared to liquid sulphonyl chlorides, while still maintaining the reactive properties characteristic of this functional group [10] [11].

Solubility Profile in Various Solvents

The solubility characteristics of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride are influenced by both the polar imidazole ring and the highly polar sulphonyl chloride functional group [6]. Like other imidazole derivatives, the compound demonstrates solubility in polar organic solvents due to the nitrogen-containing heterocyclic structure [14] [15]. The presence of the dimethyl groups at positions 1 and 2 of the imidazole ring contributes to its steric properties and can influence its solubility profile in different solvent systems [6]. The sulphonyl chloride functional group typically exhibits reactivity toward water, alcohols, and many amines, which affects its stability in protic solvents [16] [17]. The compound is expected to dissolve in polar organic solvents but shows reactivity toward nucleophilic solvents due to the electrophilic nature of the sulphonyl chloride group [16].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for characterizing 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride and confirming its molecular structure [18] . The compound contains multiple distinct proton environments that can be observed in proton Nuclear Magnetic Resonance spectroscopy, including the methyl groups at positions 1 and 2 of the imidazole ring, and the aromatic proton at position 4 of the imidazole ring [14]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural information about the carbon framework, particularly distinguishing between the different carbon environments in the imidazole ring and the methyl substituents [14]. The presence of nitrogen atoms in the imidazole ring can also be analyzed using Nitrogen-15 Nuclear Magnetic Resonance techniques when isotopically labeled samples are available [14].

Mass Spectrometric Characterization

Mass spectrometry provides crucial information for the identification and characterization of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride, particularly through the determination of its molecular ion peak and characteristic fragmentation patterns [2] [5] [14]. The molecular ion peak appears at mass-to-charge ratio 194.64, corresponding to the molecular weight of the compound [1] [2] [7]. The compound has been successfully utilized in mass spectrometric applications, particularly in derivatization reactions that significantly increase the mass spectrometric signal of analytes . Gas chromatography coupled with mass spectrometry techniques can provide detailed fragmentation patterns that aid in structural confirmation and purity assessment [14]. The distinctive fragmentation patterns allow for confirmation of the compound even in complicated analytical matrices .

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride, particularly the characteristic absorption bands of the sulphonyl chloride moiety . The sulphonyl group typically exhibits strong absorption bands corresponding to the sulfur-oxygen stretching vibrations, which appear in the characteristic region for sulphonyl compounds . The imidazole ring system contributes additional absorption bands corresponding to carbon-nitrogen and carbon-carbon stretching vibrations within the heterocyclic framework [14]. The presence of methyl groups attached to the imidazole ring can be identified through their characteristic carbon-hydrogen stretching and bending vibrations . Infrared spectroscopy serves as a complementary technique to Nuclear Magnetic Resonance spectroscopy for confirming the presence of the sulphonyl chloride functional group and the overall molecular structure .

Chemical Stability Parameters

Thermal Stability Analysis

The thermal stability of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is primarily governed by the reactivity of the sulphonyl chloride functional group and the stability of the imidazole ring system [6] [17]. Sulphonyl chlorides generally exhibit thermal sensitivity and can decompose upon heating, particularly at temperatures significantly above their melting points [17]. The compound's melting point range of 44-47 degrees Celsius suggests that it remains stable as a solid at room temperature but may begin to show thermal decomposition at elevated temperatures [3] [9] [10]. The thermal stability is also influenced by the presence of the dimethyl substituents on the imidazole ring, which can provide some steric protection to the reactive sulphonyl chloride group [6]. Thermal decomposition pathways may involve the loss of the chlorine atom from the sulphonyl chloride group or degradation of the imidazole ring system under extreme conditions [17].

Hydrolytic Stability

The hydrolytic stability of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is significantly compromised due to the presence of the highly reactive sulphonyl chloride functional group [16] [17]. Sulphonyl chlorides are known to react readily with water, releasing hydrogen chloride gas and forming the corresponding sulfonic acid [16] [17]. This hydrolytic reaction occurs readily at room temperature, making the compound moisture-sensitive and requiring careful handling under anhydrous conditions [16] [17]. The reaction with water follows the general mechanism for sulphonyl chloride hydrolysis, where nucleophilic attack by water molecules leads to the displacement of the chlorine atom [17]. The hydrolytic instability necessitates storage under dry conditions and protection from atmospheric moisture to maintain compound integrity [22] [10] [11].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive;Irritant